molecular formula C8H13NO2 B13929979 Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) CAS No. 540133-81-1

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)

Katalognummer: B13929979
CAS-Nummer: 540133-81-1
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: BOXMFWIUONUCPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is an organic compound characterized by a cyclopropane ring attached to an acetamide group, with an additional 2-propenyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) typically involves the reaction of cyclopropane derivatives with acetamide and 2-propenyloxy groups. One common method involves the use of zinc chloride as a catalyst in a reaction with 4-methoxy-3-buten-2-one and chlorotrimethylsilane . The reaction is carried out under nitrogen atmosphere with mechanical stirring and controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) include:

Uniqueness

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it valuable in various chemical reactions and research applications.

Eigenschaften

CAS-Nummer

540133-81-1

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

2-(1-prop-2-enoxycyclopropyl)acetamide

InChI

InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10)

InChI-Schlüssel

BOXMFWIUONUCPI-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1(CC1)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.